N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Description
N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a phthalimide-derived compound characterized by a 1,3-dioxoisoindole core linked via an acetamide bridge to a 3,4-difluorophenyl group. Phthalimide derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often attributed to their ability to interact with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYJJWHTQFTDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H10F2N2O3, and it is characterized by the presence of a difluorophenyl group and an isoindole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antioxidant properties, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with appropriate carbonyl precursors to form the isoindole structure. The synthesis typically involves key reactions such as cyclization and acylation, which are essential for constructing the desired molecular framework.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of various derivatives related to this compound. The antioxidant activity is primarily assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) | % Inhibition at 250 µM |
|---|---|---|
| Compound A | 39.39 | 97.18 ± 1.42 |
| Compound B | 39.79 | 96.90 ± 1.39 |
| Compound C | 42.32 | 97.11 ± 1.12 |
| Ascorbic Acid (Control) | 107.67 | 91.26 ± 0.49 |
| BHA (Control) | 51.62 | 89.30 ± 1.37 |
| BHT (Control) | 423.37 | 23.05 ± 1.32 |
The results indicate that compounds related to this compound exhibit significant antioxidant activity, outperforming standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) at comparable concentrations .
Case Study 1: Antioxidant Evaluation
In a study evaluating several derivatives of this compound for their antioxidant properties, it was found that these compounds showed a strong inhibitory effect on DPPH radicals at concentrations of 250 µM. The inhibition rates were significantly higher than those observed for traditional antioxidants like BHT .
Case Study 2: Pharmacological Implications
Another investigation into the pharmacological implications of this compound highlighted its potential in treating oxidative stress-related diseases due to its robust antioxidant activity. The study suggested that the structural elements of the compound could facilitate interactions with cellular pathways involved in oxidative damage repair .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Structural Comparisons
Fluorine vs. Chlorine Substituents: The 3,4-difluorophenyl group in the target compound likely confers superior metabolic stability and binding affinity compared to the 3-chlorophenyl analog ().
Sulfur vs. Oxygen Linkers: Compounds with phenylsulfanyl groups () exhibit distinct redox properties and lipophilicity compared to oxygen-linked analogs (). Sulfur’s larger atomic size may facilitate interactions with cysteine residues in enzymes, while phenoxy groups improve solubility but reduce membrane penetration .
Complexity and Bioactivity: Dual-functional compounds, such as those combining isoindole with tetrahydroquinoline (), demonstrate that structural complexity can enhance target specificity. The target compound’s difluorophenyl group may similarly optimize interactions with hydrophobic enzyme pockets or DNA regions .
Solubility vs. Bioavailability : Sulfonated derivatives () prioritize solubility over cellular uptake, making them less suitable for therapeutic applications but valuable in crystallography. In contrast, the acetamide bridge in the target compound balances solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
